molecular formula C10H14F2N2Si B11714854 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole

1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole

Cat. No.: B11714854
M. Wt: 228.31 g/mol
InChI Key: OIALKEAPMWERTR-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a trimethylsilyl-ethynyl group attached to a pyrazole ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone.

    Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of an ethynyl compound with a trimethylsilyl halide in the presence of a palladium catalyst.

Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trimethylsilyl-ethynyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of biological processes.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors involved in diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, while the trimethylsilyl-ethynyl group can modulate its reactivity and stability. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can be compared with similar compounds such as:

    1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]benzene: This compound has a benzene ring instead of a pyrazole ring, which affects its chemical properties and reactivity.

    1-(Difluoromethyl)-3-methyl-4-[(trimethylsilyl)ethynyl]benzene: Similar to the previous compound but with a methyl group, providing different steric and electronic effects.

    1-(Difluoromethyl)-4-[(trimethylsilyl)ethynyl]pyrazole: Lacks the methyl group, resulting in different binding affinities and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C10H14F2N2Si

Molecular Weight

228.31 g/mol

IUPAC Name

2-[1-(difluoromethyl)-3-methylpyrazol-4-yl]ethynyl-trimethylsilane

InChI

InChI=1S/C10H14F2N2Si/c1-8-9(5-6-15(2,3)4)7-14(13-8)10(11)12/h7,10H,1-4H3

InChI Key

OIALKEAPMWERTR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C#C[Si](C)(C)C)C(F)F

Origin of Product

United States

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